molecular formula C18H23N3O2 B6670776 N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1-propylpyrazole-4-carboxamide

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1-propylpyrazole-4-carboxamide

Cat. No.: B6670776
M. Wt: 313.4 g/mol
InChI Key: CHBGLYXRRRWZCH-RDJZCZTQSA-N
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Description

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1-propylpyrazole-4-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a complex molecular structure that includes a pyrazole ring, an oxolane ring, and a phenyl group, making it a subject of interest in medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1-propylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-2-9-21-13-16(12-20-21)18(22)19-11-15-8-10-23-17(15)14-6-4-3-5-7-14/h3-7,12-13,15,17H,2,8-11H2,1H3,(H,19,22)/t15-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBGLYXRRRWZCH-RDJZCZTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)C(=O)NCC2CCOC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C=C(C=N1)C(=O)NC[C@@H]2CCO[C@H]2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1-propylpyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, using benzene and an appropriate alkyl halide in the presence of a Lewis acid catalyst.

    Construction of the Pyrazole Ring: The pyrazole ring is formed through a condensation reaction between a hydrazine derivative and a 1,3-diketone.

    Coupling Reactions: The final step involves coupling the oxolane and pyrazole intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1-propylpyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1-propylpyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1-propylpyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptor sites to modulate biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1-butylpyrazole-4-carboxamide
  • N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1-ethylpyrazole-4-carboxamide

Uniqueness

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1-propylpyrazole-4-carboxamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

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